Cas no 24885-45-8 (Phenol, 2-iodo-6-methyl-)

Phenol, 2-iodo-6-methyl- 化学的及び物理的性質
名前と識別子
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- Phenol, 2-iodo-6-methyl-
- 2-iodo-6-methylphenol
- 24885-45-8
- MB23471
- GZZUGNNHSZONTO-UHFFFAOYSA-N
- Phenol, 2-methyl-6-iodo
- DTXSID80459158
- 2-iodo-6-methyl-phenol
- 6-iodo-2-methylphenol
- SCHEMBL2049801
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- インチ: InChI=1S/C7H7IO/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,1H3
- InChIKey: GZZUGNNHSZONTO-UHFFFAOYSA-N
- SMILES: CC1=C(C(=CC=C1)I)O
計算された属性
- 精确分子量: 233.95371
- 同位素质量: 233.95416g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 9
- 回転可能化学結合数: 0
- 複雑さ: 94.9
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- PSA: 20.23
Phenol, 2-iodo-6-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014003479-250mg |
2-Iodo-6-methylphenol |
24885-45-8 | 97% | 250mg |
$470.40 | 2023-09-02 | |
Alichem | A014003479-500mg |
2-Iodo-6-methylphenol |
24885-45-8 | 97% | 500mg |
$863.90 | 2023-09-02 | |
Alichem | A014003479-1g |
2-Iodo-6-methylphenol |
24885-45-8 | 97% | 1g |
$1549.60 | 2023-09-02 |
Phenol, 2-iodo-6-methyl- 関連文献
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1. Selective iodination of phenols in the ortho-positionRichard C. Cambie,Peter S. Rutledge,Truis Smith-Palmer,Paul D. Woodgate J. Chem. Soc. Perkin Trans. 1 1976 1161
Phenol, 2-iodo-6-methyl-に関する追加情報
Phenol, 2-iodo-6-methyl- (CAS No. 24885-45-8): Properties, Applications, and Industry Insights
Phenol, 2-iodo-6-methyl- (CAS No. 24885-45-8) is a specialized iodinated phenolic compound with growing relevance in pharmaceutical intermediates and organic synthesis. This halogen-substituted derivative of methylphenol features unique electronic properties due to the synergistic effect of iodine's heavy atom influence and the methyl group's steric contribution. The compound's molecular formula C7H7IO gives it distinct reactivity patterns that make it valuable for cross-coupling reactions in modern synthetic chemistry.
The 2-iodo-6-methylphenol structure demonstrates interesting tautomeric behavior in solution, with the iodine atom at the ortho position creating opportunities for chelation-assisted transformations. Recent studies highlight its utility as a precursor for heterocyclic compound synthesis, particularly in developing novel biologically active molecules. The methyl group at the 6-position enhances the compound's stability while maintaining sufficient reactivity for further functionalization—a balance that organic chemists increasingly value in multi-step synthesis applications.
In material science applications, Phenol, 2-iodo-6-methyl- serves as a building block for liquid crystal materials and organic electronic components. The iodine moiety facilitates halogen bonding interactions that are crucial for molecular self-assembly processes. Researchers are exploring its potential in creating supramolecular architectures for sensor technologies, capitalizing on the compound's ability to form directional non-covalent bonds. These applications align with current industry trends toward functional organic materials for advanced technologies.
The synthesis of 2-iodo-6-methylphenol typically involves direct iodination of o-cresol (2-methylphenol) using iodine-containing reagents under controlled conditions. Process optimization focuses on achieving high regioselectivity while minimizing polyiodinated byproducts—a challenge that has led to several patented improvements in recent years. Manufacturers now employ green chemistry principles in production, responding to the pharmaceutical industry's demand for sustainable synthetic routes with reduced environmental impact.
Analytical characterization of Phenol, 2-iodo-6-methyl- requires specialized techniques due to its heavy atom effect. Modern high-resolution mass spectrometry (HRMS) and multinuclear NMR (including 13C and 1H) provide detailed structural verification. The compound's UV-Vis absorption spectrum shows characteristic bands that are valuable for process monitoring during scale-up operations. These analytical aspects are particularly important for quality control in GMP-compliant production for pharmaceutical applications.
Market trends indicate growing demand for iodinated phenolic compounds like 24885-45-8, driven by their expanding role in drug discovery programs. The compound's versatility as a synthon for various therapeutic agents has captured the attention of medicinal chemists. Recent patent literature reveals its incorporation in kinase inhibitor scaffolds and antimicrobial agents, reflecting broader industry movements toward targeted therapies and anti-infective drug development.
Handling 2-iodo-6-methylphenol requires standard organic chemistry laboratory precautions. While not classified as hazardous under normal conditions, proper personal protective equipment (PPE) should be used when working with the compound in powder or solution form. Storage recommendations include protection from light in amber glass containers at controlled temperatures to maintain stability—a practice consistent with handling most iodo-organic compounds.
Emerging research directions for Phenol, 2-iodo-6-methyl- include its potential in catalysis and photoredox chemistry. The iodine atom's participation in radical processes makes this compound interesting for developing new synthetic methodologies. Several academic groups are investigating its use in C-H activation reactions and metal-free coupling protocols—areas receiving significant attention in contemporary organic chemistry research.
From a commercial availability perspective, CAS 24885-45-8 is offered by specialty chemical suppliers in various purity grades, from standard laboratory quality (≥95%) to high-purity versions (≥99%) for sensitive applications. Current pricing reflects its status as a fine chemical rather than a bulk commodity, with costs influenced by iodine market fluctuations and custom synthesis requirements. The compound's supply chain remains stable, supported by established manufacturing capabilities in major chemical producing regions.
Future prospects for 2-iodo-6-methylphenol appear promising as synthetic chemistry continues evolving toward atom-economical processes and diversified building blocks. Its combination of reactivity and stability positions it well for inclusion in combinatorial chemistry libraries and fragment-based drug design approaches. As the chemical industry places greater emphasis on molecular complexity generation, compounds like Phenol, 2-iodo-6-methyl- will likely see expanded utilization across multiple research and development sectors.
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